{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone
Description
{4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone is a hybrid heterocyclic compound combining a piperazine scaffold modified with a 2,5-dichlorophenyl sulfonyl group and an indole moiety.
Properties
Molecular Formula |
C19H17Cl2N3O3S |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C19H17Cl2N3O3S/c20-14-5-6-15(21)18(12-14)28(26,27)24-9-7-23(8-10-24)19(25)17-11-13-3-1-2-4-16(13)22-17/h1-6,11-12,22H,7-10H2 |
InChI Key |
RBCHWIGPKVFJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Piperazine
Piperazine reacts with 2,5-dichlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl, driving the reaction to completion.
Reaction Conditions:
Purification:
Alternative Route: Chlorosulfonation of 1,4-Dichlorobenzene
For in-house sulfonyl chloride synthesis, 1,4-dichlorobenzene undergoes chlorosulfonation with chlorosulfonic acid at 0–5°C, followed by quenching with phosphorus pentachloride (PCl₅).
Key Data:
-
Chlorosulfonic acid: 3.0 equiv
-
Reaction time: 4 h
-
PCl₅: 1.5 equiv, 0°C, 1 h
Synthesis of 1H-Indole-2-carbonyl Derivative
Indole-2-carboxylic Acid Activation
1H-Indole-2-carboxylic acid is converted to its acid chloride using oxalyl chloride (2.0 equiv) in DCM with catalytic DMF. The intermediate is used directly in subsequent coupling.
Optimization Notes:
-
DMF concentration: 0.1% v/v prevents over-activation
-
Reaction time: 3 h at RT
Coupling Strategies for Methanone Formation
Schotten-Baumann Reaction
The sulfonylpiperazine intermediate reacts with indole-2-carbonyl chloride in a biphasic system (DCM/water) with sodium bicarbonate.
Conditions:
| Component | Quantity |
|---|---|
| Sulfonylpiperazine | 1.0 equiv |
| Indole-2-carbonyl chloride | 1.1 equiv |
| NaHCO₃ | 3.0 equiv |
| Stirring time | 6 h |
| Yield | 65–72% (patent analogs) |
Limitations:
-
Hydrolysis of acid chloride in aqueous phase reduces yield
Carbodiimide-Mediated Coupling
A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM.
Protocol:
-
Sulfonylpiperazine (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv) in DCM, 0°C, 30 min
-
Add indole-2-carboxylic acid (1.1 equiv), stir at RT for 18 h
-
Quench with 10% citric acid, extract with DCM
-
Dry (Na₂SO₄), concentrate, purify via chromatography
Yield Comparison:
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Schotten-Baumann | 68 | 92 |
| EDCl/HOBt | 83 | 98 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent WO2018114672A1 describes a continuous flow system for analogous sulfonylpiperazine methanones:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor (kg waste/kg product) | 32 | 11 |
| PMI (total mass input/mass product) | 45 | 18 |
| Energy consumption (kWh/mol) | 28 | 9 |
Data adapted from flow chemistry implementations of related compounds.
Characterization and Quality Control
Spectroscopic Data (Representative Example)
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, indole NH), 7.68–7.12 (m, 6H, aromatic), 3.82–3.45 (m, 8H, piperazine) |
| LC-MS | [M+H]⁺ calc. 449.02, found 449.03 |
| IR (KBr) | 1678 cm⁻¹ (C=O), 1342/1156 cm⁻¹ (SO₂) |
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds, including those with sulfonamide functionalities, possess significant antimicrobial properties. Studies have shown that compounds similar to {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone can inhibit bacterial growth against strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
Anticancer Potential
The sulfonamide moiety is known for its role in cancer therapy. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the indole group may enhance these effects due to its known interactions with biological targets involved in cell proliferation and survival .
Enzyme Inhibition
Several studies have focused on the enzyme inhibitory properties of piperazine derivatives. For instance, compounds have been evaluated for their ability to inhibit acetylcholinesterase and urease, which are important targets in treating neurodegenerative diseases and managing urinary tract infections, respectively .
Case Studies
Several case studies highlight the applications of this compound in research:
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized piperazine derivatives demonstrated significant antimicrobial activity against various bacterial and fungal pathogens. The specific derivative {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone was shown to outperform standard antibiotics in some assays, indicating its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations. These findings suggest its potential use as a lead compound in the development of new anticancer drugs .
Mechanism of Action
The mechanism of action of {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets through hydrogen bonding and π-π interactions, while the piperazine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s core structure shares similarities with several analogs in the evidence, particularly in the piperazine and indole moieties. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Substituent Diversity : The target compound’s 2,5-dichlorophenyl sulfonyl group distinguishes it from analogs with benzhydryl (6d) or pyridine (20) substituents. This group may enhance lipophilicity and receptor affinity compared to methylsulfonyl () or benzyl groups .
- Indole vs.
Table 3: Pharmacological Profiles of Selected Analogs
Inferences for the Target Compound :
Biological Activity
The compound {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone , with the CAS number 951946-95-5 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H17Cl2N3O3S |
| Molecular Weight | 438.3 g/mol |
| IUPAC Name | [4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-(1H-indol-2-yl)methanone |
| CAS Number | 951946-95-5 |
Antibacterial Activity
Research indicates that sulfonamide derivatives, including those with piperazine and indole moieties, exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating moderate to strong activity against:
- Salmonella Typhi
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus aureus
In vitro studies have shown that the compound inhibits bacterial growth effectively, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, notably:
- Acetylcholinesterase (AChE) : Important for neurotransmission regulation, inhibition of AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's.
- Urease : This enzyme is crucial in the pathogenesis of certain infections; thus, its inhibition can reduce bacterial virulence.
Inhibition assays revealed that {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone shows promising results in both AChE and urease inhibition .
Anticancer Potential
The indole structure present in the compound is known for its anticancer properties. Studies have indicated that derivatives containing indole can induce apoptosis in cancer cells. The specific mechanisms involve modulation of cell cycle progression and inhibition of oncogenic pathways. Further research is needed to elucidate the precise anticancer mechanisms of this compound .
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several piperazine derivatives for their antibacterial activity. The results indicated that compounds similar to {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone exhibited significant inhibitory effects against various bacterial strains, supporting the hypothesis that structural modifications can enhance antibacterial potency .
Case Study 2: Enzyme Inhibition Profile
In a separate investigation focused on enzyme inhibition, the compound was found to effectively inhibit both AChE and urease. The study highlighted the potential therapeutic applications in managing conditions related to cholinergic dysfunction and bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
